molecular formula C9H9ClN4 B11802121 4-Chloro-2-isopropylpteridine

4-Chloro-2-isopropylpteridine

Cat. No.: B11802121
M. Wt: 208.65 g/mol
InChI Key: GNVZJGAYXBOLSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-isopropylpteridine is a heterocyclic compound that belongs to the pteridine family Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropylpteridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-4-chloro-6-isopropylpyrimidine with formamide under reflux conditions can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the isopropyl group onto a chlorinated pteridine precursor .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropylpteridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products Formed

The major products formed from these reactions include substituted pteridines, oxidized or reduced derivatives, and various functionalized pteridine compounds.

Scientific Research Applications

4-Chloro-2-isopropylpteridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isopropylpteridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has a pteridine core, making it suitable for applications in areas where pteridine derivatives are preferred.

Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

4-chloro-2-propan-2-ylpteridine

InChI

InChI=1S/C9H9ClN4/c1-5(2)8-13-7(10)6-9(14-8)12-4-3-11-6/h3-5H,1-2H3

InChI Key

GNVZJGAYXBOLSE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=NC=CN=C2C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.